Cas no 340023-02-1 ((1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate)
![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate structure](https://www.kuujia.com/scimg/cas/340023-02-1x500.png)
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate Chemical and Physical Properties
Names and Identifiers
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- (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate
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- MDL: MFCD28403782
- Inchi: 1S/C12H18O3/c1-3-12-6-4-11(5-7-12,9-15-12)8-14-10(2)13/h3H,1,4-9H2,2H3
- InChI Key: HFXOVSZRMSUXNQ-UHFFFAOYSA-N
- SMILES: C(OCC12CCC(C=C)(CC1)OC2)(=O)C
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129549-1g |
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate |
340023-02-1 | 98% | 1g |
¥12856.00 | 2024-05-18 | |
AstaTech | D73077-1/G |
(1-VINYL-2-OXABICYCLO[2.2.2]OCTAN-4-YL)METHYL ACETATE |
340023-02-1 | 98% | 1g |
$1977 | 2023-09-19 | |
Chemenu | CM539553-1g |
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate |
340023-02-1 | 95%+ | 1g |
$*** | 2023-03-30 | |
AstaTech | D73077-0.25/G |
(1-VINYL-2-OXABICYCLO[2.2.2]OCTAN-4-YL)METHYL ACETATE |
340023-02-1 | 98% | 0.25g |
$988 | 2023-09-19 |
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate Related Literature
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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4. Book reviews
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
Additional information on (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate
Professional Introduction to (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate (CAS No. 340023-02-1)
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate, with the CAS number 340023-02-1, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of bicyclic esters, characterized by its unique structural framework which includes a vinyl group and an acetic acid ester moiety attached to a bicyclo[2.2.2]octane backbone. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.
The bicyclo[2.2.2]octane core is a highly strained three-membered ring system, which often serves as a scaffold for designing bioactive molecules due to its rigid structure and potential for conformational constraints. This structural motif has been extensively explored in drug discovery programs, where its ability to mimic natural products and exhibit unique pharmacological profiles is highly valued. The incorporation of the vinyl group into this framework enhances the compound's reactivity, allowing for further functionalization through various organic transformations such as polymerization, cross-coupling reactions, and metal-catalyzed additions.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their pharmaceutical applications. (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate has emerged as a promising candidate in this context, particularly due to its potential role as a building block for more complex drug molecules. Researchers have been investigating its utility in the synthesis of derivatives with enhanced biological activity, including compounds that exhibit antimicrobial, anti-inflammatory, and anticancer properties. The ester functionality in the molecule also makes it amenable to further derivatization, enabling the creation of a diverse library of pharmacophores.
One of the most intriguing aspects of this compound is its potential application in polymer chemistry. The vinyl group serves as a monomer unit that can be polymerized to form novel materials with tailored properties. Such polymers could find applications in drug delivery systems, where controlled release mechanisms are crucial for optimizing therapeutic efficacy. Additionally, the rigid bicyclo[2.2.2]octane backbone could impart specific conformational preferences to the resulting polymers, influencing their solubility, stability, and interactions with biological targets.
The chemical synthesis of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate involves multi-step processes that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group interconversion to introduce the vinyl and ester moieties. Advances in catalytic methods have significantly improved the efficiency of these synthetic steps, making it more feasible to produce larger quantities of the compound for research purposes.
In terms of biological activity, preliminary studies have suggested that derivatives of this compound may exhibit interesting pharmacological effects. The strained ring system and the presence of multiple functional groups provide numerous opportunities for interaction with biological targets such as enzymes and receptors. For instance, modifications at the vinyl position could lead to compounds with enhanced binding affinity or selectivity for specific therapeutic targets. Similarly, variations in the ester moiety could influence metabolic stability and bioavailability.
The field of medicinal chemistry continues to evolve rapidly, driven by advancements in computational methods and high-throughput screening techniques. These tools have enabled researchers to identify promising candidates more efficiently than ever before. (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate stands out as a compound with significant potential due to its unique structural features and versatile reactivity.
As research progresses, it is expected that new applications for this compound will be discovered, further solidifying its importance in both academic and industrial settings. Collaborative efforts between synthetic chemists and biologists will be crucial in unlocking its full potential and translating laboratory findings into tangible benefits for society.
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